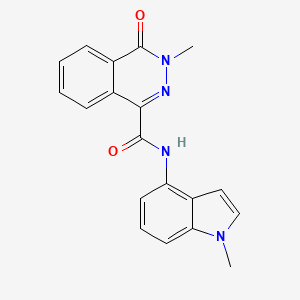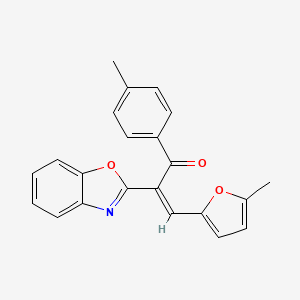![molecular formula C22H24N4O3 B12168619 N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B12168619.png)
N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(モルホリン-4-イル)エチル]-1-オキソ-2-(ピリジン-2-イルメチル)-1,2-ジヒドロイソキノリン-4-カルボキサミドは、モルホリン環、ピリジン環、およびイソキノリン構造を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[2-(モルホリン-4-イル)エチル]-1-オキソ-2-(ピリジン-2-イルメチル)-1,2-ジヒドロイソキノリン-4-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、イソキノリンコアから始めて、一連の置換反応とカップリング反応によってピリジン基とモルホリン基を官能化するものです。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を実現するために最適化されます。
工業生産方法
この化合物の工業生産には、品質と効率の一貫性を確保するために連続フローリアクターを使用した大規模合成が含まれる場合があります。クロマトグラフィーなどの自動化システムと高度な精製技術の使用は、生産プロセスをさらに強化できます。
化学反応の分析
反応の種類
N-[2-(モルホリン-4-イル)エチル]-1-オキソ-2-(ピリジン-2-イルメチル)-1,2-ジヒドロイソキノリン-4-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化することができます。
還元: 還元反応は、化合物の酸化状態を変更するために使用でき、反応性と特性を変える可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。反応条件は、目的の変換を達成するために慎重に制御されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入して化合物の汎用性を高めることができます。
科学研究への応用
N-[2-(モルホリン-4-イル)エチル]-1-オキソ-2-(ピリジン-2-イルメチル)-1,2-ジヒドロイソキノリン-4-カルボキサミドは、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子や材料を合成するための構成要素として役立ちます。
生物学: この化合物は、構造的特徴により、酵素阻害と受容体結合の研究に使用できます。
産業: 特定の電子特性や光学特性を持つ高度な材料の製造に使用できます。
科学的研究の応用
N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
作用機序
N-[2-(モルホリン-4-イル)エチル]-1-オキソ-2-(ピリジン-2-イルメチル)-1,2-ジヒドロイソキノリン-4-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物の構造は、これらの標的に結合して、その活性を阻害したり、その機能を調節したりすることができるため、一連の生化学的イベントが引き起こされ、観察された効果が生じます。
類似の化合物との比較
類似の化合物
- N-[2-(モルホリン-4-イル)エチル]ピリジン-2-アミン
- (2-モルホリン-4-イル-2-ピリジン-2-イルエチル)アミン
- 6-エトキシ-4-N-(2-モルホリン-4-イルエチル)-2-N-プロパン-2-イル-1,3-ジオキサン
独自性
N-[2-(モルホリン-4-イル)エチル]-1-オキソ-2-(ピリジン-2-イルメチル)-1,2-ジヒドロイソキノリン-4-カルボキサミドは、特定の反応性と結合特性を付与する構造要素の組み合わせにより、独自です。この独自性は、さまざまな科学分野における研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine
- (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of structural elements, which confer specific reactivity and binding properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H24N4O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c27-21(24-9-10-25-11-13-29-14-12-25)20-16-26(15-17-5-3-4-8-23-17)22(28)19-7-2-1-6-18(19)20/h1-8,16H,9-15H2,(H,24,27) |
InChIキー |
ATSPLYIQWZMLFT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168536.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12168543.png)
![[4-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12168551.png)
![2-acetyl-3-amino-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B12168573.png)
![N-(6-methoxypyridin-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B12168579.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12168580.png)

![N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12168582.png)
![methyl 3-({[4-(2,5-dimethoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B12168585.png)

![N-[(1Z)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12168587.png)

![N-[4-(acetylamino)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12168596.png)
methanone](/img/structure/B12168598.png)
